alpha-Hydroxytamoxifen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHFBQJMFWCHGH-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315817 | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-02-5 | |
| Record name | α-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Formation and Enzymology of Alpha Hydroxytamoxifen
Elucidation of Alpha-Hydroxylation Pathways
The generation of alpha-hydroxytamoxifen from tamoxifen (B1202) is a metabolic process catalyzed by specific enzymes within the human body. Research has identified the key players in this biotransformation, highlighting the roles of both cytochrome P450 enzymes and flavin-containing monooxygenases.
Cytochrome P450 Enzyme Involvement
The cytochrome P450 system is a major contributor to the alpha-hydroxylation of tamoxifen. Several specific CYP enzymes have been identified as catalysts in this reaction, with varying degrees of activity and specificity.
In human liver microsomes, CYP3A4 has been identified as a significant enzyme in the formation of this compound. acs.org Studies using recombinant human P450 enzymes have shown that CYP3A4 can generate a substantial amount of this metabolite. acs.org While both CYP3A4 and CYP3A5 are involved in tamoxifen metabolism, CYP3A4 is considered the most abundant and primary enzyme of the CYP3A subfamily in the human liver and is responsible for the metabolism of a large percentage of clinical drugs. nih.govresearchgate.net CYP3A5, which shares high sequence homology with CYP3A4, also contributes to tamoxifen metabolism, although its expression is polymorphic in the population. nih.govresearchgate.netnih.gov The catalytic activity of CYP3A4 is generally observed to be higher than that of CYP3A5 for most drug substrates. researchgate.net
Significant differences exist in the metabolic activation of tamoxifen between humans, rats, and mice. DNA adducts, which are formed from reactive metabolites like this compound, are readily detected in rat and mouse hepatocytes treated with tamoxifen. nih.gov However, these adducts are not found in human hepatocytes under similar conditions. nih.gov This disparity is linked to the concentration of this compound in the culture medium, which is approximately 50-fold lower in human hepatocytes compared to rat and mouse hepatocytes. nih.gov
When treated directly with this compound, human hepatocytes do form DNA adducts, but at levels that are roughly 300-fold lower than those observed in rat hepatocytes. nih.gov In rats, CYP3A2 has been shown to catalyze the alpha-hydroxylation of tamoxifen. acs.org These interspecies variations in CYP activity and expression highlight the challenges in extrapolating metabolic data from animal models to humans. nih.govresearchgate.netrug.nl
Table 1: Comparative DNA Adduct Formation and this compound Levels
| Species | DNA Adducts from Tamoxifen | This compound in Medium (Relative to Human) | DNA Adducts from this compound (Relative to Rat) |
|---|---|---|---|
| Human | Not Detected | 1x | ~0.003x |
| Rat | Detected | ~50x | 1x |
| Mouse | Detected | ~50x | - |
While CYP3A4 is a major contributor, other cytochrome P450 enzymes also play a role in the metabolism of tamoxifen, including the formation of alpha-hydroxylated metabolites. Studies have shown that CYP1A1, CYP1B1, and CYP2D6 can produce alpha,4-dihydroxytamoxifen from 4-hydroxytamoxifen (B85900). nih.gov Furthermore, at certain substrate concentrations, CYP2D6, CYP2B6, CYP2C9, and CYP2C19 have all been shown to produce a metabolite consistent with this compound. nih.gov The N-demethylation of tamoxifen, another metabolic pathway, involves CYP2D6, CYP1A1, CYP1A2, and CYP3A4 at lower substrate concentrations, with contributions from CYP1B1, CYP2C9, CYP2C19, and CYP3A5 at higher concentrations. nih.gov
Table 2: Involvement of Various CYP Enzymes in Tamoxifen Metabolism
| Metabolite | Contributing CYP Enzymes |
|---|---|
| This compound | CYP3A4, CYP2D6, CYP2B6, CYP3A5, CYP2C9, CYP2C19 nih.gov |
| Alpha,4-dihydroxytamoxifen (from 4-hydroxytamoxifen) | CYP2B6, CYP3A4, CYP3A5, CYP1B1, CYP1A1, CYP2D6 nih.gov |
| N-desmethyltamoxifen | CYP2D6, CYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2C9, CYP2C19, CYP3A5 nih.gov |
Flavin-Containing Monooxygenase (FMO) Role
The flavin-containing monooxygenase (FMO) system represents another enzymatic pathway involved in the metabolism of tamoxifen. FMOs specialize in the oxidation of various xenobiotic compounds. wikipedia.org Specifically, human FMO1 and FMO3 are known to catalyze the N-oxidation of tamoxifen to form tamoxifen-N-oxide. nih.gov This N-oxygenation is generally considered a detoxification pathway. nih.govresearchgate.net However, it's noteworthy that tamoxifen-N-oxide can be reduced back to tamoxifen by several cytochrome P450 enzymes, suggesting a potential for metabolic interconversion. nih.gov
Stereochemical Aspects of this compound Formation
The formation of this compound results in stereoisomers, and the biological activity of these isomers can differ significantly. Stereochemistry plays a crucial role in the interaction of these metabolites with subsequent metabolizing enzymes. For instance, the enantiomers of E- and Z-alpha-hydroxytamoxifen exhibit different substrate specificities for human and rat hydroxysteroid sulfotransferases. nih.gov
In rats, only the E-(+)-alpha-hydroxytamoxifen enantiomer acts as a substrate for the sulfotransferase enzyme STa, while the other isomers act as inhibitors. nih.gov In contrast, all enantiomers of this compound are substrates for the human sulfotransferase SULT2A1, with the Z enantiomers showing higher catalytic efficiency (kcat/Km values). nih.gov This highlights the importance of considering the stereochemical configuration of this compound when evaluating its metabolic fate and biological effects.
Formation of R- and S-Enantiomers
The α-carbon of this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: R-alpha-hydroxytamoxifen and S-alpha-hydroxytamoxifen. The metabolic process that introduces the hydroxyl group can be stereoselective, but studies using rat liver microsomes have shown that the metabolism of tamoxifen produces approximately equal amounts of the R- and S-enantiomers nih.gov. This suggests a lack of significant stereoselectivity in the initial α-hydroxylation step in this system. The two enantiomers possess identical chemical properties but exhibit distinct biological behaviors, particularly concerning their interaction with DNA nih.gov.
Enantiomer-Specific DNA Adduct Formation
The genotoxicity of tamoxifen is linked to the metabolic activation of its metabolites, leading to the formation of DNA adducts—covalent attachments to the DNA molecule. This compound is a proximate carcinogen that requires further activation to a reactive electrophile to bind to DNA nih.govnih.gov. This activation is primarily mediated by sulfotransferase enzymes (SULTs), which convert the hydroxyl group into a sulfate (B86663) ester nih.govnih.gov. This ester is unstable and spontaneously forms a reactive carbocation that can then attack DNA bases, primarily deoxyguanosine.
A significant difference exists in the genotoxic potential of the R- and S-enantiomers. Research conducted on cultured rat hepatocytes demonstrated that R-(+)-alpha-hydroxytamoxifen is substantially more potent in forming DNA adducts than the S-(-)-isomer, generating at least eight times the number of adducts nih.gov. This pronounced stereoselectivity suggests that the R-isomer is a more favorable substrate for the subsequent metabolic activation steps, likely the sulfation by sulfotransferases, which ultimately leads to the formation of the DNA-reactive carbocation acs.org.
Quantitative Analysis of this compound Formation Rates in Biological Systems
Quantifying the rate at which this compound is formed is essential for assessing the potential risk associated with tamoxifen therapy. These rates have been measured in various biological systems, both in vitro and in vivo.
In Vitro Hepatic Microsomal Studies
Liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes like cytochrome P450s, are widely used for in vitro metabolic studies. The rate of this compound formation has been quantified in hepatic microsomal preparations from different species. Studies using liquid chromatography-mass spectrometry (LC-MS) have determined these rates, showing species-specific differences in metabolic activity oup.com.
Table 1: In Vitro Formation Rates of this compound in Hepatic Microsomes
| Species | Formation Rate (pmol/min/mg protein) |
|---|---|
| Human | 1.15 ± 0.03 |
| Rat (Sprague-Dawley) | 2.70 ± 0.35 |
| Mouse (CD1) | 0.30 ± 0.05 |
Data derived from incubations of tamoxifen (25 μM) with liver microsomal preparations oup.com.
These in vitro findings indicate that, under the studied conditions, rat liver microsomes exhibit the highest rate of tamoxifen α-hydroxylation, followed by human and then mouse microsomes oup.com.
In Vivo Quantification in Bile and Plasma
In vivo studies provide insight into the metabolic fate of tamoxifen in a complete biological system. Following administration, metabolites are often conjugated and excreted in the bile. In studies with bile-duct cannulated rats given tamoxifen, this compound was identified as a minor metabolite oup.com.
After administering radio-labeled tamoxifen to rats, analysis of the bile revealed that only a small fraction of the dose is converted to this compound and excreted. The majority of this metabolite is found in a conjugated form, specifically as a glucuronide, which is a detoxification pathway that facilitates excretion oup.com.
Table 2: In Vivo Recovery of this compound in Rat Bile
| Parameter | Finding |
|---|---|
| Administered Compound | [14C]tamoxifen (43 μmol/kg, i.v.) |
| Total Radioactivity in Bile (over 5h) | 24% of administered dose |
| Recovery as α-hydroxytamoxifen | 0.1% of administered dose |
| Form of α-hydroxytamoxifen in Bile | Detected only after hydrolysis with β-glucuronidase, indicating it was present as a glucuronide conjugate. |
Data from studies in female Sprague-Dawley rats oup.com.
The very low recovery of this compound in bile suggests that α-hydroxylation is a minor metabolic pathway for tamoxifen in rats in vivo, with detoxification mechanisms like glucuronidation playing a role in its elimination oup.com.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tamoxifen |
| R-(+)-alpha-Hydroxytamoxifen |
| S-(-)-alpha-Hydroxytamoxifen |
| 4-hydroxytamoxifen |
| Deoxyguanosine |
| Alpha-acetoxytamoxifen |
Molecular Mechanisms of Alpha Hydroxytamoxifen Induced Genotoxicity
O-Sulfonation as a Key Bioactivation Step
The critical step in the conversion of alpha-hydroxytamoxifen to a genotoxic species is O-sulfonation. This process transforms the hydroxyl group of this compound into a sulfate (B86663) ester, a much better leaving group. This metabolic activation is a prerequisite for the formation of DNA adducts. oup.comkcl.ac.uk Studies in rat hepatocytes have demonstrated a direct relationship between the concentration of sulfate in the culture medium and the level of DNA adduct formation from both tamoxifen (B1202) and this compound. kcl.ac.uk
Role of Hydroxysteroid (Alcohol) Sulfotransferase (SULT2A1/STa)
The enzymatic engine driving the O-sulfonation of this compound is hydroxysteroid (alcohol) sulfotransferase, specifically the SULT2A1 isoform (also known as STa in rats). oup.comoup.comnih.gov This enzyme catalyzes the transfer of a sulfonyl group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate, to the alpha-hydroxyl group of the tamoxifen metabolite. researchgate.netoup.com While other sulfotransferase enzymes exist, SULT2A1 is the primary catalyst for this specific bioactivation. oup.comaacrjournals.org The expression and activity of SULT2A1 can vary between species and even between sexes within a species, which may explain some of the observed differences in tamoxifen-induced genotoxicity. aacrjournals.org For instance, the activity of the rat equivalent, rHSTa, is significantly higher in female rats than in males. aacrjournals.org While human SULT2A1 can also activate this compound, it does so with lower efficiency compared to the rat enzyme. oup.comaacrjournals.org
Generation of Reactive Carbocation Intermediates
The product of O-sulfonation, this compound-O-sulfonate, is an unstable intermediate. researchgate.net The sulfate group is a good leaving group, and its departure leads to the formation of a highly reactive carbocation. oup.comoup.comresearchgate.net This carbocation is an electrophile, meaning it is "electron-loving" and seeks to react with electron-rich molecules. oup.com The formation of this carbocation is considered the ultimate step in the bioactivation pathway, creating the species that directly interacts with genetic material. oup.comnih.gov
DNA Adduct Formation and Characterization
The reactive carbocation generated from this compound readily attacks the electron-rich nitrogen atoms in the DNA bases, forming covalent bonds known as DNA adducts. oup.comresearchgate.net These adducts disrupt the normal structure and function of DNA, leading to mutations and potentially initiating carcinogenesis. acs.org
Identification of Major Adducts (e.g., alpha-(N2-deoxyguanosinyl)tamoxifen)
The primary target for the this compound carbocation within DNA is the exocyclic amino group (N2) of guanine (B1146940). nih.govaacrjournals.org The resulting major adduct is known as alpha-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM). researchgate.netaacrjournals.orgoup.com This adduct has been consistently identified as the principal product in both in vitro experiments and in the liver DNA of rats treated with tamoxifen. nih.govaacrjournals.orgoup.com In addition to the guanine adduct, a minor adduct with adenine (B156593) has also been reported. oup.com The formation of these adducts has also been observed in the endometrium of women treated with tamoxifen. nih.gov
Comparison of Adducts Formed by this compound vs. Tamoxifen
This compound is significantly more potent at forming DNA adducts than its parent compound, tamoxifen. oup.com In studies with rat hepatocytes, this compound produced substantially more DNA adducts than tamoxifen at equivalent concentrations. cancernetwork.com When administered to rats, this compound resulted in much higher levels of liver DNA adducts compared to tamoxifen. oup.com For instance, a single dose of 4.7 mg/kg of this compound led to an adduct level of 40 adducts per 10^8 nucleotides, whereas a similar dose of tamoxifen (4.5 mg/kg) produced only 3.2 adducts per 10^8 nucleotides. oup.com This highlights the crucial role of alpha-hydroxylation as a prerequisite for significant DNA damage.
Table 1: Comparison of DNA Adduct Levels in Rat Liver
| Compound | Dose (mg/kg) | Mean Adduct Level (adducts/10^8 nucleotides) |
|---|---|---|
| Tamoxifen | 4.5 | 3.2 |
| Tamoxifen | 45 | 58 |
| This compound | 4.7 | 40 |
| This compound | 47 | 647 |
Data sourced from a study on female Fischer rats following a single gavage dose. oup.com
Influence of Stereoisomers on Adduct Formation
This compound exists as a pair of enantiomers, the R- and S-isomers, which are non-superimposable mirror images of each other. nih.gov Research has shown a significant stereoselectivity in the metabolic activation of these isomers. In cultured rat hepatocytes, the R-(+)-alpha-hydroxytamoxifen isomer was found to produce at least eight times more DNA adducts than the S-(-)-isomer. nih.gov A similar stereoselectivity has been observed for the metabolite alpha-hydroxy-N-desmethyltamoxifen, where the R-isomer generated ten times more DNA adducts than the S-isomer. nih.gov This suggests that the R-isomer is a better substrate for the SULT2A1 enzyme, leading to a more efficient formation of the reactive carbocation and consequently higher levels of DNA damage. nih.govnih.gov Both cis and trans isomers of the alpha-(N2-deoxyguanosinyl)tamoxifen adduct have been identified in the endometrium of women treated with tamoxifen, with considerable inter-individual variation in their relative amounts. nih.gov
Detoxification Pathways of this compound
The detoxification of this compound is a crucial process that mitigates its potential genotoxicity. This primarily occurs through glucuronidation, a metabolic pathway with significant variations in efficiency across different species.
Glucuronidation by UGT Enzymes
Glucuronidation represents a major route for the elimination and detoxification of tamoxifen and its metabolites. researchgate.netd-nb.info This process involves the conjugation of glucuronic acid to the target molecule, rendering it more water-soluble and facilitating its excretion, predominantly through bile. d-nb.info The UDP-glucuronosyltransferase (UGT) superfamily of enzymes, located mainly in the endoplasmic reticulum, catalyzes this reaction. nih.govphysiology.org
For this compound, O-glucuronidation is a key detoxification step. researchgate.net This pathway competes with the bioactivation pathway of sulfation, which can lead to the formation of reactive intermediates that bind to DNA. researchgate.netnih.gov Human liver microsomes have demonstrated a significantly higher capacity for glucuronidating this compound compared to sulfating it. researchgate.net Several UGT enzymes are involved in the metabolism of tamoxifen and its various metabolites. UGT1A4 is a major hepatic enzyme responsible for the N-glucuronidation of tamoxifen and 4-hydroxytamoxifen (B85900). d-nb.infonih.govnih.gov Other UGTs, including UGT1A1, UGT1A8, UGT1A10, and UGT2B7, have also been shown to be active against tamoxifen metabolites. nih.govnih.gov Specifically for O-glucuronidation of metabolites like 4-hydroxytamoxifen, UGT2B7 appears to be a highly active hepatic enzyme. nih.govnih.gov While the specific UGT subtypes with the highest activity towards this compound are still under investigation, the process of glucuronidation as a whole serves as a critical protective mechanism. researchgate.netoup.com
Comparative Detoxification Capacities Across Species
Significant species-specific differences exist in the metabolic activation and detoxification of tamoxifen, which helps to explain the varied susceptibility to its genotoxic effects. cancernetwork.com A key distinction lies in the balance between the bioactivation pathway (sulfation) and the detoxification pathway (glucuronidation) of this compound.
In rats, a species where tamoxifen is a potent liver carcinogen, the rate of sulfation of this compound is approximately five times faster than in human liver cytosol. doi.org Conversely, the detoxification of this compound via glucuronidation is markedly more efficient in humans. nih.gov Human liver microsomes catalyze the O-glucuronidation of this compound at a rate that is over 50 to 100 times more rapid than in rat liver microsomes. researchgate.netdoi.orgnih.gov This substantial difference in metabolic handling—favoring detoxification in humans and bioactivation in rats—is a primary factor in the observed species-dependent hepatocarcinogenicity of tamoxifen. doi.orgpharmgkb.org
Studies comparing human and rodent liver microsomes have consistently shown that human microsomes possess a superior detoxifying capacity. nih.govnih.gov The formation of this compound itself occurs at a rate 2 to 5 times faster in rat liver microsomes compared to human ones. nih.govnih.gov Furthermore, when incubated with tamoxifen, rat hepatocytes produce approximately 50-fold higher concentrations of this compound than human hepatocytes. cancernetwork.comdoi.org This combination of lower formation of the proximate genotoxic metabolite and a much more active detoxification pathway in humans provides a significant protective advantage against tamoxifen-induced DNA damage. doi.orgnih.gov
Table 1: Comparative Metabolism of this compound
| Metabolic Process | Human | Rat | Mouse |
|---|---|---|---|
| This compound formation | Lower | Higher | Higher |
| Glucuronidation Rate (Detoxification) | High (>50-100x Rat) | Low | Intermediate |
| Sulfation Rate (Activation) | Lower (3-5x lower than Rat) | High | - |
| Resulting DNA Adduct Formation | Low | High | - |
Mutagenic Signature of this compound
The genotoxicity of this compound is characterized by a specific pattern of DNA mutations. When this compound is further activated, it can form DNA adducts, primarily with guanine bases, which if not repaired, can lead to mutations during DNA replication. nih.gov
Studies using mammalian cells engineered to express rat hydroxysteroid sulfotransferase, the enzyme that activates this compound, have elucidated the molecular nature of these mutations. The predominant type of mutation induced by this compound is a simple base substitution, specifically GC→TA transversions. nih.govoup.com In addition to these transversions, a smaller number of GC→CG transversions, GC→AT transitions, and single G:C base pair deletions have also been observed. nih.govoup.com
A striking feature of this mutagenic signature is the strong bias for the mutations to occur at guanine bases located on the non-transcribed strand of the DNA. nih.govoup.com This suggests that the DNA adducts formed by activated this compound on the transcribed strand are preferentially repaired. nih.gov Analysis of the sequence context of these mutations reveals that they frequently occur at guanine residues that have a thymine (B56734) as their 5' neighbor. nih.govoup.com Several mutational hotspots have been identified, often within specific sequence contexts such as 5'-TTGA/G. nih.govoup.com For example, in one study, three mutational hotspots for GC→TA transversions and a site for single G:C base pair deletions all involved a guanine within a 5'-TTG sequence. oup.com
This characteristic mutational pattern provides a "fingerprint" for the genotoxic damage caused by this compound. nih.gov The prevalence of GC→TA transversions is a key feature of this signature. nih.govpsu.edu
Table 2: Mutational Spectrum of this compound
| Mutation Type | Frequency | Strand Bias | Common Sequence Context |
|---|---|---|---|
| GC→TA Transversions | Predominant | Non-transcribed strand | 5'-TG |
| GC→CG Transversions | Significant | Non-transcribed strand | - |
| GC→AT Transitions | Significant | Non-transcribed strand | - |
| Single G:C Deletions | Observed | Non-transcribed strand | 5'-TTG |
Biological Activities and Pharmacological Implications of Alpha Hydroxytamoxifen
Anti-Estrogenic Activity and Estrogen Receptor (ER) Interactions
The biological effects of tamoxifen (B1202) are largely mediated by its active metabolites, which interact with estrogen receptors. While much of the research has centered on 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), alpha-hydroxytamoxifen also plays a role, primarily understood through its capacity to form DNA adducts following further metabolic activation.
Binding to Estrogen Receptors (ERα)
The affinity of tamoxifen metabolites for the estrogen receptor alpha (ERα) is a critical determinant of their anti-estrogenic potency. The metabolite 4-hydroxytamoxifen (4-OHT) is well-characterized for its high binding affinity to ERα, which is approximately 100 times greater than that of the parent drug, tamoxifen, and comparable to that of estradiol (B170435). cancernetwork.comoncotarget.com This high affinity allows it to effectively compete with estradiol for binding to the receptor.
In contrast, this compound is primarily recognized as a pro-genotoxic metabolite, particularly in rat liver models. nih.govoup.com Its significance is most often linked to its metabolic conversion into a reactive species that can form covalent bonds with DNA. nih.govoup.com While it is a metabolite of tamoxifen, its direct binding affinity for ERα and its role as a competitive inhibitor of estrogen are less emphasized in the scientific literature compared to its genotoxic potential. Studies on other metabolites show that N-desmethyltamoxifen has a much lower binding affinity for the estrogen receptor than tamoxifen itself. researchgate.net The focus on this compound's role in DNA adduct formation has meant that its direct ERα binding kinetics have not been as extensively quantified as those of 4-hydroxytamoxifen or endoxifen.
Differential Effects on Activating Functions (AF1, AF2) of ER
The estrogen receptor α contains two distinct transcriptional activation functions, AF1 and AF2, which are crucial for its ability to regulate gene expression. aacrjournals.org The binding of a ligand to the ER can have differential effects on the activity of these two domains, leading to a spectrum of pharmacological responses from full agonism to full antagonism.
Impact on Cellular Processes and Signaling Pathways
Induction of Autophagy and Metabolic Pathway Remodeling
Autophagy is a cellular process of self-digestion that plays a complex role in cancer, sometimes promoting cell survival and at other times contributing to cell death. The active metabolite 4-hydroxytamoxifen has been shown to be a potent inducer of autophagy in various cancer cell lines. nih.govfrontiersin.org This induction of autophagy can, in some contexts, lead to autophagic cell death. nih.gov For instance, in malignant peripheral nerve sheath tumor cells, 4-hydroxytamoxifen-induced death is associated with autophagy and the degradation of the K-Ras protein. nih.gov
In addition to inducing autophagy, tamoxifen's metabolites can also remodel cellular metabolic pathways. Studies combining 4-hydroxytamoxifen with other agents have demonstrated a shift in the metabolic phenotype of breast cancer cells from an energetic to a more quiescent state. capes.gov.br This metabolic rewiring can involve the shutdown of both glycolysis and mitochondrial pathways, which can ultimately lead to autophagy. capes.gov.br While these effects are documented for 4-hydroxytamoxifen, direct evidence linking this compound to the induction of autophagy and metabolic remodeling is limited.
Inhibition of Protein Kinase C and DNA Synthesis
Protein kinase C (PKC) is a family of enzymes that plays a crucial role in various cellular signaling pathways, including those that regulate cell growth and proliferation. Tamoxifen and its metabolites, such as endoxifen, are known to be inhibitors of PKC. biorxiv.orgresearchgate.net This inhibition of PKC is considered to be one of the estrogen receptor-independent mechanisms through which tamoxifen can exert its anti-cancer effects. The inhibition of PKC can, in turn, lead to a downstream inhibition of DNA synthesis, thereby halting cell proliferation. bioscientifica.com
The metabolite this compound is primarily known for its ability to cause DNA damage through the formation of DNA adducts, particularly after being metabolized to a reactive sulfate (B86663) ester. nih.govoup.com This interaction with DNA is a direct form of genotoxicity. Studies have shown that this compound leads to significantly higher levels of DNA adduct formation in rat hepatocytes compared to tamoxifen itself. kcl.ac.uk While this clearly impacts DNA integrity, its direct inhibitory effect on the process of DNA synthesis through mechanisms like PKC inhibition is not as well-documented as for other tamoxifen metabolites. However, it has been observed that 4-hydroxytamoxifen can inhibit DNA synthesis in smooth muscle cells. ahajournals.org
Comparative Biological Activity with Other Tamoxifen Metabolites
The metabolism of tamoxifen results in several active compounds, each with a distinct biological activity profile. The most extensively studied of these are 4-hydroxytamoxifen and endoxifen, which are known for their high affinity for the estrogen receptor and potent anti-estrogenic effects. researchgate.net
This compound's biological significance is most prominently defined by its genotoxicity, especially in rat liver. nih.govoup.com After further metabolic activation, it forms DNA adducts at a much higher level than the parent compound, tamoxifen. kcl.ac.uk This activity is thought to be a key factor in the hepatocarcinogenicity of tamoxifen observed in rats. nih.gov In contrast, 4-hydroxytamoxifen and endoxifen are primarily recognized for their anti-estrogenic properties, which are about 100 times more potent than those of tamoxifen. researchgate.net N-desmethyltamoxifen, another metabolite, has a biological activity that is considered to be similar to that of tamoxifen. researchgate.net
The following table provides a comparative overview of the key biological activities of tamoxifen and its major metabolites.
| Metabolite | Primary Biological Activity | Relative ERα Binding Affinity | Induction of Autophagy | PKC Inhibition |
| Tamoxifen | Pro-drug, weak anti-estrogen | Low | Induces autophagy oncotarget.com | Yes bioscientifica.com |
| This compound | Pro-genotoxic agent (forms DNA adducts) nih.gov | Not extensively quantified | Not well-documented | Not well-documented |
| 4-Hydroxytamoxifen | Potent anti-estrogen researchgate.net | High (approx. 100x > tamoxifen) cancernetwork.com | Potent inducer nih.gov | Yes nih.gov |
| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | Potent anti-estrogen researchgate.net | High (comparable to 4-hydroxytamoxifen) oncotarget.com | Yes biorxiv.org | Potent inhibitor researchgate.net |
| N-desmethyltamoxifen | Weak anti-estrogen researchgate.net | Low researchgate.net | Not well-documented | Not well-documented |
Relative Potency Compared to 4-Hydroxytamoxifen and Endoxifen
The pharmacological activity of tamoxifen is largely attributable to its metabolites, with 4-hydroxytamoxifen and endoxifen being the most significant in terms of antiestrogenic effects. In contrast, this compound's primary significance lies in a different mechanistic pathway.
Extensive research has established that both 4-hydroxytamoxifen and endoxifen are potent antiestrogens, exhibiting approximately 30 to 100 times the binding affinity for the estrogen receptor (ER) than the parent drug, tamoxifen. nih.govresearchgate.net Studies comparing the two have found them to be equipotent in their antiestrogenic actions, including their ability to bind to the estrogen receptor and suppress estrogen-dependent breast cancer cell proliferation. researchgate.netnih.govaacrjournals.org Due to its higher concentration in the plasma of patients undergoing tamoxifen treatment, endoxifen is often considered the most clinically relevant metabolite for the therapeutic antiestrogenic effect. nih.govnih.gov
The relative binding affinity for the estrogen receptor alpha (ERα) is a key indicator of the antiestrogenic potency of tamoxifen metabolites. 4-hydroxytamoxifen binds to ERα with an affinity comparable to that of estradiol, the primary female sex hormone. nih.gov This high affinity is approximately 25 to 50 times greater than that of tamoxifen itself. nih.gov
While 4-hydroxytamoxifen and endoxifen are primarily characterized by their high affinity for the estrogen receptor and their role as competitive antagonists of estrogen action, this compound is principally recognized for its role as a genotoxic intermediate, particularly in animal models. oup.comoup.com Its main pharmacological implication is not its antiestrogenic potency, but its metabolic activation to a reactive species that can form DNA adducts. oup.comnih.gov
Table 1: Comparative Potency and Primary Activity of Tamoxifen Metabolites
| Compound | Relative Binding Affinity for ERα (compared to Tamoxifen) | Primary Pharmacological Activity |
| 4-Hydroxytamoxifen | ~30-100x higher | Antiestrogenic |
| Endoxifen | ~30-100x higher (equipotent to 4-hydroxytamoxifen) | Antiestrogenic |
| This compound | Lower (not primarily an antiestrogen) | Genotoxic intermediate (DNA adduct formation) |
Distinct Mechanisms of Action
The mechanism of action of this compound is fundamentally distinct from the receptor-mediated antiestrogenic activity of 4-hydroxytamoxifen and endoxifen. The primary pharmacological pathway of this compound involves its metabolic activation into a genotoxic agent, a process that has been extensively studied, particularly in the context of tamoxifen-induced hepatocarcinogenicity in rats. oup.comnih.gov
This distinct mechanism can be outlined in several key steps:
Metabolic Formation : this compound is formed from tamoxifen through hydroxylation at the alpha-carbon of the ethyl side chain. oup.comnih.gov This reaction is catalyzed by cytochrome P450 enzymes, with studies indicating that CYP3A enzymes are predominantly responsible for this conversion in both humans and rats. nih.govnih.govacs.org
Bioactivation via Sulfonation : Following its formation, this compound undergoes further metabolism. The key step in its activation to a genotoxic species is O-sulfonation of the hydroxyl group. oup.comresearchgate.net This reaction, catalyzed by sulfotransferase enzymes (SULTs), particularly the hydroxysteroid sulfotransferase ST2A2 in rats, generates a highly unstable and reactive sulfate ester. nih.govoup.com This ester readily dissociates to form a reactive carbocation. oup.com
DNA Adduct Formation : The resulting electrophilic carbocation is highly reactive and can covalently bind to the nucleophilic sites on DNA bases, primarily guanine (B1146940), to form DNA adducts. researchgate.netnih.gov The formation of these tamoxifen-DNA adducts is considered the initiating event in the genotoxic mechanism of tamoxifen's carcinogenicity in rat liver. nih.govnih.gov Studies have shown that administering this compound to rats leads to significantly higher levels of liver DNA adducts compared to tamoxifen administration. oup.com
Detoxification via Glucuronidation : An alternative and competing metabolic pathway for this compound is O-glucuronidation. oup.comnih.govcapes.gov.br This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, creating a more water-soluble and stable compound that can be readily excreted. researchgate.net Glucuronidation is considered a detoxification pathway because it prevents the sulfonation of this compound, thereby inhibiting the formation of the reactive carbocation and subsequent DNA adducts. oup.comnih.govoup.com
A significant species difference exists in these competing pathways. In rats, the rate of bioactivation via sulfonation is much higher than in humans. nih.govpharmgkb.org Conversely, human liver has a much greater capacity for detoxification via glucuronidation compared to rat liver. nih.govoup.comresearchgate.net This metabolic disparity is believed to be a major factor protecting human patients from the liver carcinogenicity observed in rats. nih.govoup.compharmgkb.org
In Vitro and in Vivo Research Models for Alpha Hydroxytamoxifen Studies
Cellular Models
Hepatic Microsomal Incubations
Hepatic microsomal incubations are a fundamental in vitro tool for studying the metabolism of xenobiotics, including the formation of alpha-hydroxytamoxifen from its parent compound, tamoxifen (B1202). oup.comcapes.gov.brnih.gov These models utilize subcellular fractions of liver cells, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Research using liver microsomes from humans, rats, and mice has demonstrated species-specific differences in the rate of tamoxifen α-hydroxylation. oup.comcapes.gov.br Studies have shown that the rate of formation of this compound is highest in rat liver microsomes, followed by human and then mouse microsomes. oup.comoup.com Specifically, the rate in female Sprague-Dawley rat liver microsomes was found to be 2.70 ± 0.35 pmol/min/mg protein, while in human liver microsomes (from a pool of six individuals), the rate was 1.15 ± 0.03 pmol/min/mg protein. oup.comcapes.gov.brnih.gov This difference in metabolic rate is considered a potential factor in the observed species variation in tamoxifen's hepatocarcinogenicity. oup.com
Further investigations using selective inhibitors of P450 enzymes in human liver microsomes have indicated that the α-hydroxylation of tamoxifen is predominantly catalyzed by the CYP3A subfamily. oup.comcapes.gov.brnih.gov Radiochromatographic analysis of metabolites from incubations with rat and human liver microsomes also identified other metabolites, such as 4-hydroxytamoxifen (B85900) and N-desmethyltamoxifen. oup.comoup.com
| Species | Rate of this compound Formation (pmol/min/mg protein) | Key Findings |
| Rat (Sprague-Dawley) | 2.70 ± 0.35 | Highest rate of formation among the species tested. oup.comcapes.gov.brnih.gov |
| Human | 1.15 ± 0.03 | Intermediate rate of formation. oup.comcapes.gov.brnih.gov |
| Mouse (CD1) | 0.30 ± 0.05 | Lowest rate of formation among the species tested. oup.comcapes.gov.brnih.gov |
Primary Rat Hepatocytes
Primary rat hepatocytes provide a more complete in vitro system than microsomes, as they contain a full complement of cellular machinery for metabolism and response to xenobiotics. These models have been crucial in investigating the genotoxic potential of this compound.
Studies using primary hepatocytes from female Fischer F-344 rats have demonstrated that this compound is a potent inducer of DNA adducts. nih.gov When compared to its parent compound, tamoxifen, this compound treatment resulted in a significantly higher level of DNA adduct formation. nih.gov At concentrations of 1 and 10 microM, this compound produced 25 and 49 times more DNA adducts than tamoxifen, respectively. nih.gov The pattern of adducts formed by both compounds was identical, supporting the hypothesis that α-hydroxylation is a key step in the metabolic activation of tamoxifen. nih.gov
Further research has elucidated the role of sulfation in the activation of this compound in rat hepatocytes. kcl.ac.uk Experiments conducted in sulphate-free medium showed that the level of DNA adduct formation from both tamoxifen and this compound was directly proportional to the concentration of sulphate added. kcl.ac.uk This finding strongly suggests that the formation of a sulphate ester of this compound is a critical step in its conversion to a DNA-reactive species. kcl.ac.uk
Sex differences in the activation of tamoxifen have also been explored using primary rat hepatocytes. In hepatocytes from Fischer F-344 rats, DNA adduct formation was significantly lower in male cells compared to female cells after treatment with tamoxifen or this compound. aacrjournals.org
| Cell Type | Compound | Key Findings |
| Primary Rat Hepatocytes (Fischer F-344) | This compound | Induced 25-49 times more DNA adducts than tamoxifen. nih.gov |
| Primary Rat Hepatocytes (Fischer F-344) | Tamoxifen | DNA adduct formation was dependent on sulphate concentration. kcl.ac.uk |
| Primary Rat Hepatocytes (Fischer F-344) | This compound | DNA adduct formation was dependent on sulphate concentration. kcl.ac.uk |
| Primary Rat Hepatocytes (Fischer F-344) | Tamoxifen | DNA adduct formation was lower in male hepatocytes than in female hepatocytes. aacrjournals.org |
Human Endometrial Explant Cultures
Human endometrial explant cultures serve as a valuable ex vivo model to study the direct effects of this compound on a target tissue of clinical concern. These models allow for the investigation of tissue-specific metabolism and genotoxicity.
Studies using human endometrial explant cultures have shown that the endometrium is capable of metabolizing tamoxifen. nih.gov When incubated with tamoxifen, these cultures produced metabolites including this compound, 4-hydroxytamoxifen, and N-desmethyltamoxifen. nih.gov The presence of cytochrome P450 enzymes such as CYP2C9, CYP3A, CYP1A1, and CYP1B1 has been confirmed in human endometrium, supporting the tissue's capacity for this biotransformation. nih.gov
Despite the local formation of this compound, studies investigating DNA adduct formation in these cultures have yielded mixed results. iarc.fr Some research has shown that treatment with this compound can lead to the formation of DNA adducts identical to those seen in rat liver. aacrjournals.orgkcl.ac.uknih.gov However, these adducts were not observed when the cultures were treated with tamoxifen itself. aacrjournals.orgkcl.ac.uknih.gov It has been suggested that the concentration of this compound required to produce detectable DNA adducts in this model is significantly higher than the levels typically found as a circulating metabolite in patients. oup.com
| Model | Compound | Key Findings |
| Human Endometrial Explant Cultures | Tamoxifen | Metabolized to this compound, 4-hydroxytamoxifen, and N-desmethyltamoxifen. nih.gov |
| Human Endometrial Explant Cultures | This compound | Induced DNA adducts identical to those in rat liver. aacrjournals.orgkcl.ac.uknih.gov |
| Human Endometrial Explant Cultures | Tamoxifen | No detectable DNA adducts were formed. aacrjournals.orgkcl.ac.uknih.gov |
Breast Cancer Cell Lines (e.g., MCF-7, BT474)
Breast cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 and T-47D lines, are instrumental in studying the antiproliferative effects of this compound and its interactions with other therapeutic agents.
While direct studies focusing solely on this compound in these cell lines are less common than those on its more active metabolite, 4-hydroxytamoxifen, research has explored the synergistic effects of related compounds. For instance, studies have evaluated the combination of 4-hydroxytamoxifen with other agents to enhance its antiproliferative activity in MCF-7 and T-47D cells.
It is important to note that the primary mechanism of action of tamoxifen in breast cancer is through its active metabolites, particularly 4-hydroxytamoxifen and endoxifen (B1662132), which act as selective estrogen receptor modulators (SERMs). This compound is generally considered a precursor to further metabolic activation leading to genotoxicity, rather than a primary therapeutic agent in this context.
Animal Models
Rat Models (e.g., Female Sprague-Dawley, Wistar/Han rats, Fischer F-344 rats)
Various rat strains have been extensively used as in vivo models to investigate the metabolism, genotoxicity, and carcinogenicity of this compound. These models have been pivotal in understanding the organ-specific effects of this metabolite.
Studies in female Sprague-Dawley rats have focused on the in vivo metabolism and excretion of this compound. oup.comcapes.gov.br After intravenous administration of tamoxifen, only a small fraction (approximately 0.1% of the dose) was recovered in the bile as this compound. oup.comcapes.gov.br When this compound itself was administered, a small percentage was recovered as a glucuronide metabolite in the bile, indicating that glucuronidation is a detoxification pathway for this compound in rats. oup.comcapes.gov.br
Research using female Fischer F-344 rats has demonstrated the organ-specific formation of DNA adducts. oup.comnih.gov Following treatment with tamoxifen or this compound, DNA adducts were detected at high levels in the liver but were generally absent in other tissues such as the uterus, stomach, kidney, spleen, and colon. oup.comnih.gov This liver-specific genotoxicity is thought to be due to the high expression of the sulfotransferase enzyme ST2A2 in rat liver, which is responsible for activating this compound. oup.comnih.gov
In Wistar/Han rats, short-term administration of this compound resulted in significant hepatic DNA damage. oup.com However, this DNA damage did not lead to the development of liver tumors in the long term, suggesting that additional factors may be required for carcinogenesis. oup.com
| Rat Strain | Compound | Key Findings |
| Sprague-Dawley | This compound | Undergoes glucuronidation as a detoxification pathway. oup.comcapes.gov.br |
| Fischer F-344 | This compound | Induced high levels of DNA adducts in the liver, but not in other organs. oup.comnih.gov |
| Wistar/Han | This compound | Caused significant hepatic DNA damage but did not lead to liver tumors. oup.com |
Mouse Models (e.g., Female CD1 mice)
Mouse models, particularly female CD1 mice, have been instrumental in studying the metabolic activation and genotoxicity of this compound. oup.comoup.com Research using these models has provided critical insights into the species-specific differences in tamoxifen metabolism and its potential for causing DNA damage. oup.comoup.com
Studies have demonstrated that tamoxifen administration to mice leads to the formation of hepatic DNA adducts, although at lower levels compared to rats. oup.comaacrjournals.org The major DNA adducts found in mouse liver are derived from this compound. oup.com Specifically, research using female CD1 mice has shown that while tamoxifen is metabolized to this compound, the rate of this α-hydroxylation is significantly lower than in rats. oup.comoup.com Hepatic microsomes from female CD1 mice catalyze α-hydroxylation at a rate of approximately 0.30 ± 0.05 pmol/min/mg protein, which is about 10-fold lower than in female Sprague-Dawley rats. oup.com
Furthermore, the quantification of this compound in the bile of female CD1 mice administered tamoxifen revealed that only a small fraction of the dose is recovered as this metabolite. oup.com This lower rate of formation of the proximate carcinogen, this compound, is considered a key factor in the observed resistance of mice to tamoxifen-induced hepatocarcinogenesis compared to rats. oup.comoup.com
Investigations into the subsequent metabolic steps have also utilized mouse models. The rate of O-sulfonation of trans-alpha-hydroxytamoxifen, a critical step for its conversion into a reactive electrophile that can bind to DNA, was measured in the liver cytosol of CD1 mice. nih.gov While this activation pathway exists, its lower efficiency compared to rats, combined with a different profile of detoxification pathways like glucuronidation, contributes to the reduced genotoxic effect in mice. oup.comnih.gov
Table 1: Comparative Metabolic Rates of Tamoxifen in Female CD1 Mice vs. Other Species
| Species | Metabolic Reaction | Rate of Formation / Activity | Reference |
|---|---|---|---|
| Female CD1 Mouse | α-hydroxylation of tamoxifen | 0.30 ± 0.05 pmol/min/mg protein | oup.com |
| Female Sprague-Dawley Rat | α-hydroxylation of tamoxifen | 2.70 ± 0.35 pmol/min/mg protein | oup.com |
| Human (pooled) | α-hydroxylation of tamoxifen | 1.15 ± 0.03 pmol/min/mg protein | oup.com |
| CD1 Mouse | O-sulfonation of trans-α-hydroxytamoxifen | 3.9 ± 0.5 pmol/min/mg protein | nih.gov |
| Female Sprague-Dawley Rat | O-sulfonation of trans-α-hydroxytamoxifen | 5.3 ± 0.8 pmol/min/mg protein | nih.gov |
| Human (female) | O-sulfonation of trans-α-hydroxytamoxifen | 1.1 ± 0.4 pmol/min/mg protein | nih.gov |
Transgenic Animal Models in Carcinogenesis Research
Transgenic animal models have become indispensable tools for dissecting the specific molecular pathways involved in the genotoxicity of this compound. d-nb.infonih.gov These models allow for the investigation of the roles of specific enzymes and genes in the activation and detoxification of this metabolite, providing a more precise understanding of its carcinogenic potential. nih.govresearchgate.net
A significant area of research has involved transgenic models with altered sulfotransferase (SULT) activity, as O-sulfonation is the critical step in converting this compound into a highly reactive carbocation capable of forming DNA adducts. nih.govresearchgate.netaacrjournals.org Mouse models have been developed that are deficient in specific SULT enzymes (knockout mice) or that express human SULT enzymes (humanized mice). nih.gov
Studies using mice transgenic for human sulfotransferases SULT1A1 and SULT1A2 have shown dramatically altered adverse effects for certain chemicals, with up to 83-fold increases in DNA adduct levels in some cases. nih.gov Although not always the primary enzyme for this compound, these models demonstrate the principle that expressing human enzymes in mice can reveal susceptibilities relevant to human populations. The key enzyme implicated in this compound activation is hydroxysteroid sulfotransferase (SULT2A1). aacrjournals.orgresearchgate.net Studies have shown that expressing rat SULT2A in target cells leads to efficient activation of this compound, whereas expressing known human SULTs did not produce the same effect, suggesting a significant species difference in this activation pathway. oup.com
Another powerful tool is the use of transgenic rats, such as the Big Blue® (lacI) and gpt delta models, for in vivo mutagenesis assays. d-nb.infonih.govresearchgate.net These rats carry reporter genes that allow for the detection and characterization of mutations in specific organs. Research using Big Blue® transgenic rats has demonstrated that this compound induces a significantly higher frequency of mutations in the liver's lacI and cII genes compared to the parent compound, tamoxifen. researchgate.netnih.gov The predominant type of mutation observed was a G→T transversion, which is consistent with the formation of α-(N2-deoxyguanosinyl)tamoxifen adducts. nih.govoup.com These findings provide direct evidence that this compound is a major proximate metabolite responsible for the initiation of tumors in rat liver. researchgate.net
Table 2: Key Findings from Transgenic Animal Model Studies on this compound
| Transgenic Model | Key Gene/Enzyme Investigated | Major Finding | Implication for Carcinogenesis Research | Reference |
|---|---|---|---|---|
| Big Blue® (lacI/cII) Transgenic Rat | lacI and cII reporter genes | α-hydroxytamoxifen significantly increased mutant frequencies in the liver. | Provides direct in vivo evidence of the mutagenicity of α-hydroxytamoxifen in a target organ for carcinogenicity. | researchgate.netnih.gov |
| Big Blue® (lacI/cII) Transgenic Rat | lacI and cII reporter genes | The mutational spectrum was dominated by G→T transversions. | Links a specific pattern of DNA damage to the known DNA adducts formed by activated α-hydroxytamoxifen. | nih.govoup.com |
| SULT Knockout/Humanized Mice | Sulfotransferase (SULT) enzymes | Altering SULT status dramatically changed DNA adduct levels from various chemicals. | Highlights the critical role of SULT-mediated bioactivation in genotoxicity and demonstrates species differences. | nih.gov |
| Cells expressing rat vs. human SULTs | Hydroxysteroid sulfotransferase (rHSTa vs. human SULTs) | α-hydroxytamoxifen was efficiently activated by rat rHSTa but not by human SULTs tested. | Suggests humans may be less susceptible than rats to liver genotoxicity from α-hydroxytamoxifen via this specific pathway. | oup.com |
Advanced Analytical Methodologies for Alpha Hydroxytamoxifen and Its Adducts
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of α-hydroxytamoxifen and its metabolites. universiteitleiden.nlnih.govlcms.cz This is due to its high selectivity and sensitivity, which allows for the accurate quantification of these compounds in complex biological samples. universiteitleiden.nlnih.govlcms.cz The development of Ultra-Performance Liquid Chromatography (UPLC) in conjunction with MS/MS has further enhanced analytical capabilities by providing rapid and high-resolution separation. lcms.cznih.gov
Quantification in Biological Samples (e.g., plasma, bile, tissue lysates)
LC-MS/MS is a cornerstone for quantifying α-hydroxytamoxifen in various biological matrices, including plasma, bile, and tissue lysates. oup.comoup.comnih.gov In human plasma, a specific LC-MS/MS method was developed to identify and quantify tamoxifen (B1202) and its metabolites, including α-hydroxytamoxifen. universiteitleiden.nl While α-hydroxytamoxifen could be identified, accurate quantification proved challenging. universiteitleiden.nl
Research has successfully quantified α-hydroxytamoxifen in rat bile and liver microsomal incubations using LC-MS. oup.comoup.comnih.gov For instance, in bile-duct cannulated rats administered [¹⁴C]tamoxifen, only 0.1% of the dose was recovered as α-hydroxytamoxifen after enzymatic hydrolysis of conjugates. oup.comnih.gov Similarly, the rates of α-hydroxytamoxifen formation in liver microsomal preparations from humans, mice, and rats have been quantified, demonstrating the utility of LC-MS in metabolic studies. oup.comnih.gov The method's accuracy and precision have been validated over specific concentration ranges, with a defined lower limit of quantification (LLOQ). nih.govresearchgate.net
The following table provides an overview of LC-MS methods used for the quantification of tamoxifen and its metabolites.
| Analyte(s) | Matrix | LC-MS Method | Key Findings |
| Tamoxifen and metabolites (including α-hydroxytamoxifen) | Human Serum | LC-MS/MS | α-hydroxytamoxifen was identified but not accurately quantified. |
| α-Hydroxytamoxifen | Rat Bile | LC-MS | 0.1% of the administered tamoxifen dose was recovered as α-hydroxytamoxifen. |
| Tamoxifen and 4-hydroxytamoxifen (B85900) | Rat Plasma | LC-ESI-MS/MS | Linearity range of 0.78-200 ng/mL with a correlation coefficient of ≥ 0.996. nih.gov |
| Tamoxifen and metabolites | Mouse Plasma | UPLC-MS/MS | High resolution and throughput for metabolite analysis. lcms.cz |
Separation and Identification of Stereoisomers and Metabolites
The structural similarity among tamoxifen metabolites, particularly isomers, presents a significant analytical challenge. nih.gov Many metabolites, including α-hydroxytamoxifen and 4-hydroxytamoxifen, have identical mass-to-charge ratios and fragmentation patterns, making their chromatographic separation crucial for accurate identification and quantification. nih.govnih.gov
Highly selective LC-MS/MS methods have been developed to resolve these isomers. nih.govnih.gov For example, one method successfully separated α-hydroxytamoxifen from 4-hydroxytamoxifen, 3-hydroxytamoxifen, and 4'-hydroxytamoxifen, which would otherwise co-elute. nih.gov The failure to achieve such separation can lead to a significant overestimation of certain metabolite concentrations. nih.gov The use of chiral liquid chromatography coupled with MS/MS has also been explored for the separation of various chiral compounds, a technique that could be applicable to the stereoisomers of α-hydroxytamoxifen. japsonline.comresearchgate.net
³²P-Postlabeling Analysis for DNA Adducts
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, including those formed from α-hydroxytamoxifen. kcl.ac.ukspringernature.com This technique involves the enzymatic digestion of DNA, enrichment of adducts, labeling with ³²P, and subsequent separation and quantification. springernature.com It has been instrumental in demonstrating the DNA-binding activity of α-hydroxytamoxifen. kcl.ac.uk
Studies have shown that α-hydroxytamoxifen forms the same pattern of DNA adducts as tamoxifen in rat hepatocytes, but at significantly higher levels. kcl.ac.uk This method has been used to detect tamoxifen-DNA adducts in the liver and reproductive organs of monkeys, as well as in the endometrium of women, though findings in human tissues have been inconsistent. aacrjournals.orgoup.comnih.gov The detection limit of this assay is remarkably low, capable of identifying as few as one adduct per 10⁹ nucleotides. oup.comnih.gov
Coupled with HPLC for Adduct Separation and Quantification
To improve the resolution and quantification of the complex mixture of DNA adducts, ³²P-postlabeling is often coupled with High-Performance Liquid Chromatography (HPLC). aacrjournals.orgpsu.edunih.govoup.comcapes.gov.br This combination allows for the separation of different adducts, including the diastereoisomers of α-(N²-deoxyguanosinyl)tamoxifen. aacrjournals.orgacs.org
Novel HPLC gradient systems have been developed to resolve multiple tamoxifen-DNA adducts in a single chromatographic run. aacrjournals.orgpsu.edunih.govoup.comcapes.gov.bracs.org These systems have been used to identify and quantify adducts in the livers of rats and mice, confirming that α-hydroxylation is a major activation pathway for tamoxifen in vivo. psu.edunih.govoup.comcapes.gov.br The use of HPLC with a radioisotope detector allows for the sensitive detection of the ³²P-labeled adducts. aacrjournals.org
The table below summarizes findings from studies utilizing ³²P-postlabeling coupled with HPLC.
| Study Focus | Animal Model | Key Findings |
| Identification of Tamoxifen-DNA Adducts | Monkeys | Resolved trans- and cis-diastereoisomers of dG-N²-TAM and other adducts; detected adducts in liver, uterus, and ovary. aacrjournals.org |
| Identification and Quantification of Hepatic Adducts | Rats and Mice | A new HPLC gradient separated 12 nucleotide isomers into nine peaks; identified 15 and 17 adducts in rats and mice, respectively. acs.org |
| Automated On-line Solid-phase Extraction HPLC | Rats and Mice | Separated at least 13 different peaks from ³²P-post-labeled DNA; two major peaks accounted for >60% of total adducts. psu.edunih.govoup.comcapes.gov.br |
| Investigation of Adduct Formation | Rats | Detected tamoxifen-derived DNA adducts in the liver but not in other tissues like the uterus, stomach, or kidney. oup.com |
Other Chromatographic and Spectroscopic Techniques (e.g., HPLC-UV, Radiochromatography)
Besides LC-MS and ³²P-postlabeling, other analytical methods have been employed in the study of α-hydroxytamoxifen. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has been used for the simultaneous determination of tamoxifen and its metabolites. researchgate.net While perhaps less sensitive than MS detection, HPLC-UV provides a robust and accessible method for quantification. researchgate.net
Radiochromatography, which involves the use of radiolabeled compounds, has been crucial in metabolic studies. For instance, the metabolism of [¹⁴C]tamoxifen has been analyzed using radiochromatographic techniques to trace the formation and excretion of metabolites like α-hydroxytamoxifen. oup.com This method was used to show that only a small percentage of administered radioactivity is excreted as α-hydroxytamoxifen in the bile of rats. oup.comnih.gov Additionally, HPLC coupled with a flow scintillation analyzer has been used to detect and quantify ³²P-labeled DNA adducts. oup.com
Clinical Research Aspects and Translational Potential
Alpha-Hydroxytamoxifen as a Potential Biomarker
The formation and activity of this compound have implications for both the adverse effects and the therapeutic efficacy of tamoxifen (B1202), positioning it as a potential biomarker in clinical settings.
Tamoxifen therapy is associated with an increased risk of endometrial cancer. nih.gov Research suggests that the genotoxic effects of tamoxifen metabolites may play a role in this increased risk. nih.gov Specifically, this compound is considered a genotoxic metabolite. oup.com The mechanism is thought to involve the formation of tamoxifen-DNA adducts. Studies have shown that human endometrial explants exposed to this compound form these adducts, with the major adduct being a trans isoform of alpha-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM). nih.gov The formation of these DNA adducts is believed to occur through the O-sulfonation and/or O-acetylation of this compound within the endometrium. nih.gov
The link between tamoxifen use and endometrial cancer is well-established, and the metabolism of tamoxifen by enzymes like CYP3A4 is a key area of investigation. oup.com Since CYP3A4 is involved in the formation of this compound, genetic variations in this enzyme could influence an individual's risk of developing tamoxifen-related endometrial cancer. oup.com
The metabolic activation of tamoxifen is crucial for its therapeutic effect. While metabolites like endoxifen (B1662132) and 4-hydroxytamoxifen (B85900) are known for their potent antiestrogenic activity, the role of this compound in efficacy and resistance is also a subject of study. oncotarget.commdpi.com The development of resistance to tamoxifen is a significant clinical challenge. iiarjournals.org While the primary mechanisms of resistance often involve alterations in estrogen receptor signaling pathways, the metabolic profile of tamoxifen, including the production of this compound, may also contribute. spandidos-publications.comaging-us.comoup.com
Changes in the expression of various genes and proteins have been observed in tamoxifen-resistant breast cancer cells. iiarjournals.org For instance, acquired tamoxifen resistance in ERα-positive breast cancer cells has been linked to increased invasive behavior and altered expression of genes like CYR61 and S100A4, alongside decreased ERα expression. iiarjournals.org While not directly implicating this compound, these findings highlight the complex molecular changes that occur with resistance, which could potentially involve altered metabolic pathways.
Inter-Individual Variability in this compound Metabolism
The plasma concentrations of tamoxifen and its metabolites, including this compound, exhibit significant variation among patients receiving the same dose. oncotarget.com This variability can be attributed to several factors, including genetic makeup and the use of other medications.
The metabolism of tamoxifen is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. oup.com CYP3A4, the most abundant CYP enzyme in the liver, plays a key role in converting tamoxifen to its primary metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and the genotoxic this compound. oup.commdpi.com CYP3A5 also contributes to this metabolic process. mdpi.comnih.gov
Genetic polymorphisms in CYP3A genes can influence the rate of tamoxifen metabolism. For example, studies have investigated the impact of CYP3A5 genotypes on the formation of this compound. Research using human liver microsomes has shown that while polymorphic CYP3A5 expression may affect the formation of N-desmethyltamoxifen, its contribution to the formation of this compound appears to be negligible. nih.gov The catalytic efficiency for this compound formation is significantly higher with CYP3A4 than with CYP3A5. nih.gov
The CYP3A41B allele, a specific genetic variant, has been studied in relation to endometrial cancer risk in women treated with tamoxifen. One study found that among tamoxifen-treated women, the presence of the CYP3A41B allele was associated with a significantly higher odds of developing endometrial cancer compared to healthy controls. oup.com
Table 1: Impact of CYP3A Polymorphisms on this compound Formation
| Enzyme | Polymorphism Impact on alpha-OHT Formation | Key Findings |
| CYP3A4 | Primary enzyme for alpha-OHT formation. | The CYP3A4*1B allele is associated with an increased risk of endometrial cancer in tamoxifen users. oup.com |
| CYP3A5 | Negligible. | Polymorphic expression of CYP3A5 does not significantly affect the formation of this compound. nih.gov |
alpha-OHT: this compound
The co-administration of other drugs can significantly impact the metabolism of tamoxifen and its metabolites. eur.nl This is particularly relevant for drugs that are substrates or inhibitors of the same CYP enzymes involved in tamoxifen metabolism. For instance, certain antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are known to inhibit CYP2D6, an enzyme crucial for the formation of the active metabolite endoxifen. nih.govmdpi.com
Future Directions in this compound Research
Future research on this compound is likely to focus on several key areas. A primary goal will be to further elucidate its precise role in the development of tamoxifen-induced endometrial cancer. This includes more extensive studies on the mechanisms of DNA adduct formation and the influence of genetic factors on individual susceptibility.
Developing this compound as a reliable clinical biomarker will require large-scale prospective studies to validate its predictive value for both endometrial cancer risk and tamoxifen efficacy. This will involve standardizing assays for its measurement in plasma and endometrial tissue.
Further investigation into the interplay between genetic polymorphisms, co-administered drugs, and this compound levels will be crucial for personalizing tamoxifen therapy. Understanding these interactions will help in identifying patients at higher risk for adverse effects and those who may not be receiving the optimal therapeutic benefit. This could lead to genotype-guided dosing strategies or recommendations for avoiding certain drug combinations.
Finally, exploring the potential therapeutic applications of modulating this compound formation could be a novel research avenue. While it is currently viewed as a genotoxic metabolite, a deeper understanding of its biological activities might reveal other roles that could be therapeutically exploited.
Development of Novel Therapeutic Strategies Targeting Metabolic Pathways
The biotransformation of tamoxifen is a complex process involving multiple cytochrome P450 (CYP) enzymes. The formation of α-hydroxytamoxifen is primarily catalyzed by CYP3A4 and CYP3A5. mdpi.comtandfonline.comtandfonline.com This metabolite is of particular interest as it can be further metabolized to a reactive species that forms DNA adducts, a process implicated in the genotoxicity observed in some preclinical models. mdpi.comnih.gov
Current research is exploring strategies to modulate these metabolic pathways to enhance the therapeutic efficacy of tamoxifen while minimizing potential risks. One approach involves the co-administration of agents that can influence the activity of CYP enzymes. For instance, certain isoflavones, such as genistein, have been shown in in vitro studies using rat liver microsomes to inhibit the formation of α-hydroxytamoxifen by inhibiting CYP1A2. researchgate.net This suggests a potential for dietary phytochemicals to beneficially alter tamoxifen metabolism. researchgate.net
Another avenue of investigation is the development of tamoxifen analogues that are less susceptible to the metabolic activation pathway leading to genotoxic metabolites. By understanding the structural requirements for α-hydroxylation, medicinal chemists can design new selective estrogen receptor modulators (SERMs) with a reduced propensity for this specific metabolic conversion.
Furthermore, targeting the downstream metabolic pathways of α-hydroxytamoxifen is also being considered. The detoxification of α-hydroxytamoxifen is primarily achieved through glucuronidation and sulfation. researchgate.netoup.com Enhancing these detoxification pathways could potentially reduce the levels of reactive metabolites. This could involve the development of drugs that induce the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), the enzymes responsible for these conjugation reactions.
Personalized Medicine Approaches Based on Metabolic Profiles
The significant interindividual variability in tamoxifen metabolism underscores the potential of personalized medicine to optimize treatment outcomes. nih.gov Genetic polymorphisms in the genes encoding for CYP enzymes can lead to substantial differences in the rate and pattern of tamoxifen metabolism among patients. nih.govresearchgate.net
Specifically, variations in CYP3A4 and CYP3A5 activity can influence the production of α-hydroxytamoxifen. tandfonline.comtandfonline.com While much of the pharmacogenetic focus has been on CYP2D6 and its role in forming the potent antiestrogenic metabolite endoxifen, understanding an individual's capacity to form α-hydroxytamoxifen is also crucial for a comprehensive metabolic profile. tandfonline.comnih.govresearchgate.net
Personalized therapeutic strategies could involve genotyping patients for key CYP and UGT enzymes to predict their metabolic phenotype. oup.comnih.gov For patients identified as "rapid metabolizers" in the α-hydroxylation pathway, alternative therapies or dose adjustments might be considered. Conversely, for those with a high capacity for detoxification via glucuronidation, standard tamoxifen therapy may be more appropriate.
Therapeutic drug monitoring (TDM) of tamoxifen and its metabolites, including α-hydroxytamoxifen, offers another layer of personalization. science.gov By measuring the steady-state concentrations of these compounds in a patient's plasma, clinicians can gain insight into their individual metabolic profile and tailor treatment accordingly. science.gov This approach allows for the adjustment of tamoxifen dosage to maintain therapeutic levels of active metabolites while minimizing the accumulation of potentially harmful ones.
Further Elucidation of Species-Specific Differences and Human Risk Assessment
Significant species-specific differences exist in the metabolism of tamoxifen, which has critical implications for human risk assessment. researchgate.netcancernetwork.com Notably, rats exhibit a much higher rate of α-hydroxylation of tamoxifen compared to humans. researchgate.netoup.com Furthermore, the subsequent metabolic steps for α-hydroxytamoxifen differ significantly between species.
In rats, α-hydroxytamoxifen is readily converted to a reactive sulfate (B86663) ester by sulfotransferases, leading to the formation of DNA adducts and subsequent liver carcinogenicity. nih.govoup.comoup.com In contrast, human liver microsomes show a much greater propensity for the glucuronidation of α-hydroxytamoxifen, a detoxification pathway that leads to the formation of a less reactive glucuronide conjugate that is more easily excreted. researchgate.netnih.gov The rate of glucuronidation of α-hydroxytamoxifen in human liver microsomes has been reported to be approximately 50 times more rapid than in rat liver microsomes. researchgate.netnih.gov
These metabolic disparities are believed to be a key reason why tamoxifen is a potent liver carcinogen in rats but does not appear to increase the risk of liver cancer in humans. cancernetwork.comnih.gov The sulfation pathway that leads to genotoxicity in rats is significantly less active in humans for this particular metabolite. oup.com
Q & A
Q. What enzymatic pathways are responsible for the activation of α-Hydroxytamoxifen to genotoxic metabolites, and how can these pathways be studied in vitro?
- Methodological Answer : α-Hydroxytamoxifen is primarily activated via sulfation by hydroxysteroid sulfotransferases (SULTs) to form DNA-reactive intermediates. Recombinant human CYP3A4 is used to generate α-Hydroxytamoxifen from tamoxifen, followed by incubation with human SULT isoforms (e.g., SULT1A1 or SULT1E1) to study sulfation kinetics. Activity assays can measure sulfate conjugation rates using radiolabeled 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . For in vitro genotoxicity studies, V79 cells stably expressing rat sulfotransferase (V79-rHSTa) are employed to model metabolic activation .
Q. How can α-Hydroxytamoxifen-DNA adducts be detected and quantified in experimental models?
- Methodological Answer : DNA adducts are detected using P-postlabeling combined with thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). For P-postlabeling, DNA is enzymatically digested, labeled with P-ATP, and adducts are resolved via TLC. LC-MS provides higher specificity by identifying adducts based on mass transitions (e.g., tamoxifen-dG adducts at m/z 581→380) . Quantification requires calibration with synthetic adduct standards.
Q. What are the standard cell lines or animal models for studying α-Hydroxytamoxifen-induced carcinogenicity?
- Methodological Answer : Rat hepatocytes and V79-rHSTa cells are standard models. Rats exposed to tamoxifen develop liver tumors via α-Hydroxytamoxifen-DNA adduct formation, while V79-rHSTa cells allow controlled study of sulfation-dependent mutagenesis. For human relevance, primary endometrial or liver cells can be used to compare adduct formation and repair mechanisms .
Advanced Research Questions
Q. How do mutation signatures induced by α-Hydroxytamoxifen differ between in vitro and in vivo models, and what mechanistic insights do they provide?
- Methodological Answer : In V79-rHSTa cells, α-Hydroxytamoxifen induces GC→TA transversions (75% of mutations) and single G:C deletions, predominantly at TTGA/T sequences. In vivo rat models show similar mutations but with higher adduct persistence due to inefficient repair. Sequencing the Hprt locus or tumor-related genes (e.g., TP53) in treated models reveals mutation hotspots. Discrepancies between models highlight species-specific repair efficiency (e.g., preferential repair of transcribed strands in humans) .
Q. What experimental approaches resolve contradictions in α-Hydroxytamoxifen's genotoxic risk between rodents and humans?
- Methodological Answer : Comparative studies using humanized liver mice or primary human hepatocytes can assess species-specific detoxification. Humans exhibit 100-fold higher glucuronidation of α-Hydroxytamoxifen than rats, reducing DNA adduct formation. Accelerator mass spectrometry (AMS) quantifies adduct levels in human endometrial tissue at therapeutic doses, showing minimal binding (0.1–1 adducts/10 nucleotides) compared to rats. These data suggest estrogenic activity, not genotoxicity, drives endometrial cancer risk in humans .
Q. How can interindividual variability in α-Hydroxytamoxifen metabolism impact experimental design for pharmacogenomic studies?
- Methodological Answer : Variability arises from polymorphisms in CYP3A4, SULT1A1, and UGT genes. Genotype-phenotype correlations require:
- CYP3A4 activity assays : Liver microsomes from donors with known CYP3A4 variants (e.g., CYP3A422) to measure α-hydroxylation rates.
- Sulfation capacity : Recombinant SULT isoforms or human cytosols stratified by SULT1A1 copy number.
- Glucuronidation : UGT2B7 activity screening using α-Hydroxytamoxifen as substrate.
Cohort studies should stratify participants by metabolic phenotypes to assess adduct formation variability .
Methodological Design Considerations
Q. What controls are critical when assessing α-Hydroxytamoxifen's mutagenicity in cell-based assays?
- Methodological Answer :
- Negative controls : Parent compound (tamoxifen) without metabolic activation.
- Positive controls : Benzo[a]pyrene (for CYP-mediated mutagenesis) or methyl methanesulfonate (for alkylating agents).
- Enzyme inhibition : Co-incubation with sulfotransferase inhibitors (e.g., pentachlorophenol) or CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathway specificity .
Q. How can researchers address challenges in replicating human metabolic conditions for α-Hydroxytamoxifen in vitro?
- Methodological Answer : Use physiologically relevant co-cultures, such as hepatocyte-Kupffer cell systems, to mimic hepatic metabolism. Supplement with human serum albumin to stabilize reactive intermediates. For sulfation studies, replace rodent S9 fractions with human liver cytosols enriched for SULT1A1/1E1. Microfluidic liver-on-a-chip platforms improve in vitro-in vivo extrapolation by maintaining oxygen gradients and zonation .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing mutation spectra from α-Hydroxytamoxifen-treated samples?
- Methodological Answer : Use Monte Carlo simulations to compare observed mutation frequencies against background rates. Cluster analysis (e.g., non-negative matrix factorization) identifies mutation signatures specific to α-Hydroxytamoxifen. For exon-skipping events, RNA-seq coupled with junction read analysis quantifies splicing errors .
Q. How should researchers reconcile discrepancies in DNA adduct quantification between P-postlabeling and LC-MS?
- Methodological Answer :
P-postlabeling may overestimate adducts due to non-specific labeling, while LC-MS underestimates them if adducts are unstable during extraction. Cross-validate using both methods with internal standards (e.g., N-labeled tamoxifen-dG). Report results as a range, noting methodological limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
